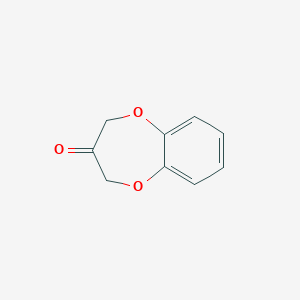

2H-1,5-Benzodioxepin-3(4H)-one

Description

BenchChem offers high-quality 2H-1,5-Benzodioxepin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,5-Benzodioxepin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

27612-17-5 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1,5-benzodioxepin-3-one |

InChI |

InChI=1S/C9H8O3/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4H,5-6H2 |

InChI Key |

OPNDWUNGMWNXNB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)COC2=CC=CC=C2O1 |

Origin of Product |

United States |

Foundational & Exploratory

2H-1,5-Benzodioxepin-3(4H)-one: Chemical Structure, Synthesis, and Applications in Fragrance and Drug Discovery

Executive Summary

The 2H-1,5-benzodioxepin-3(4H)-one scaffold represents a privileged bicyclic architecture that bridges the gap between olfactory chemistry and modern drug discovery. Originally popularized in the fragrance industry through its 7-methyl derivative (commercially known as Calone 1951®), this chemotype is the defining molecular signature of the "marine" or "ozone" olfactory family[1]. Beyond perfumery, recent advances in medicinal chemistry have repurposed the bicyclic 1,4-dioxepane core as a versatile, conformationally restricted building block for isosteric replacements[2][3].

This technical guide provides an in-depth analysis of the structural properties, structure-activity relationships (SAR), synthetic methodologies, and emerging pharmaceutical applications of 2H-1,5-benzodioxepin-3(4H)-one and its derivatives.

Chemical Structure and Physicochemical Properties

The core structure of 2H-1,5-benzodioxepin-3(4H)-one consists of a benzene ring fused to a seven-membered 1,4-dioxepane ring containing a ketone at the 3-position.

-

Conformational Dynamics : The seven-membered dioxepane ring adopts a characteristic "butterfly" conformation[4]. This non-planar geometry is critical for its biological activity, as it dictates the spatial orientation of the oxygen heteroatoms and the carbonyl group, facilitating specific hydrogen bonding and dipole interactions with target receptors.

-

Substitution Effects : The olfactory and physicochemical properties are highly sensitive to substitution at the 7-position of the aromatic ring. Variations at this site directly influence the molecule's lipophilicity (LogP), vapor pressure, and receptor binding affinity[5].

Quantitative Data Summary

Table 1: Physicochemical and Olfactory Properties of Key 2H-1,5-Benzodioxepin-3(4H)-one Derivatives

| Compound | CAS Number | R-Group (C7) | Molecular Weight | Odor Profile / Application |

| Parent Core | 27612-17-5 | -H | 164.16 g/mol | Weak marine, synthetic intermediate[6] |

| Calone 1951 | 28940-11-6 | -CH₃ | 178.18 g/mol | Intense marine, ozone, watermelon[1][5] |

| Jalclone | 207228-93-1 | -CH₂CH₂CH₃ | 206.24 g/mol | Fluid, ozonic, highly tenacious[7] |

| 7-tert-Butyl | 195251-91-3 | -C(CH₃)₃ | 220.26 g/mol | Fixative, specialty chemical intermediate[8][9] |

Mechanistic Insights: Olfactory Receptor Binding & SAR

The perception of the "marine" note is a combinatorial phenomenon resulting from the binding of the benzodioxepinone core to multiple G-protein-coupled olfactory receptors (ORs) in the olfactory epithelium[4].

-

Causality of the Marine Note : The carbonyl oxygen at C3 acts as a critical hydrogen-bond acceptor, while the hydrophobic aromatic ring and its C7-alkyl substituent engage in van der Waals interactions within the hydrophobic pocket of the receptor.

-

Structure-Activity Relationship (SAR) : Extending the alkyl chain at C7 alters the binding dynamics. For instance, the 7-methyl derivative provides a linear, expressive watery note[5]. Replacing it with a 3-methylbutyl group introduces aldehydic and soapy nuances, while an allyl group shifts the profile toward a floral-marine hybrid[5].

Olfactory signal transduction pathway triggered by 2H-1,5-Benzodioxepin-3(4H)-one derivatives.

Synthetic Workflows & Experimental Protocols

The industrial and laboratory-scale synthesis of the 2H-1,5-benzodioxepin-3(4H)-one core relies on a robust three-step sequence: Williamson ether synthesis, Dieckmann condensation, and hydrolysis/decarboxylation[10][11].

Three-step synthetic workflow for the 2H-1,5-Benzodioxepin-3(4H)-one core architecture.

Self-Validating Experimental Protocol: Synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one

This protocol incorporates a critical mechanistic optimization: the use of Potassium Iodide (KI) as a catalyst during the initial etherification. The addition of KI generates methyl iodoacetate in situ via a Finkelstein-type halogen exchange with methyl bromoacetate. The iodoacetate is a vastly superior electrophile, which minimizes side reactions and increases the intermediate yield from ~78% to >95%[10][11].

Step 1: KI-Catalyzed Williamson Ether Synthesis

-

Reagents : 4-Methylcatechol (1.0 eq), Methyl bromoacetate (2.2 eq), Potassium carbonate (K₂CO₃, 2.5 eq), Potassium iodide (KI, 0.1 eq), Acetone or DMF (solvent).

-

Procedure : Suspend K₂CO₃ and KI in the solvent under an inert nitrogen atmosphere. Add 4-methylcatechol and stir for 15 minutes to initiate deprotonation.

-

Addition : Dropwise add methyl bromoacetate. The presence of KI drives the rapid formation of the highly reactive methyl iodoacetate[10].

-

Reflux : Heat the mixture to reflux for 4–6 hours. Monitor via HPLC or TLC until the catechol is consumed.

-

Workup : Filter the inorganic salts, concentrate the filtrate, and partition between water and ethyl acetate. Dry the organic layer and evaporate to yield dimethyl 2,2'-(4-methyl-1,2-phenylene)bis(oxy)diacetate (MCDA)[10].

Step 2: Dieckmann Condensation

-

Reagents : MCDA intermediate (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Sodium methoxide, dry THF or ethylene glycol dimethyl ether[12].

-

Procedure : Slowly add the MCDA solution to a stirred suspension of NaH in dry solvent at 0°C.

-

Cyclization : Allow the reaction to warm to room temperature, then reflux for 2 hours. The base abstracts an α-proton from one acetate group, triggering an intramolecular nucleophilic attack on the adjacent ester carbonyl, forming a β-keto ester cyclic intermediate[12][13].

Step 3: Hydrolysis and Decarboxylation

-

Reagents : 5% Aqueous Hydrochloric acid (HCl).

-

Procedure : Pour the cooled reaction mixture from Step 2 into ice water, then acidify with 5% HCl[12].

-

Reflux : Heat the acidic mixture to reflux for 3–4 hours. The acidic conditions hydrolyze the remaining ester group to a β-keto acid, which spontaneously decarboxylates under thermal conditions to yield the final 7-methyl-2H-1,5-benzodioxepin-3(4H)-one[10][12].

-

Purification : Extract with diethyl ether, wash with brine, dry, and purify via vacuum distillation or column chromatography.

Emerging Applications in Drug Development

While historically confined to the fragrance industry, the 1,4-dioxepane ring system is now gaining significant traction in early-stage drug discovery[2][3].

-

Isosteric Replacement : Bicyclic 1,4-dioxepanes serve as excellent conformationally restricted surrogates for morpholine, piperidine, and saturated oxygen heterocycles[2]. Morpholine is one of the most frequently used heterocycles in FDA-approved drugs; however, its metabolic susceptibility often requires bioisosteric replacement.

-

Physicochemical Profiling : The 1,4-dioxepane core offers favorable lipophilicity (LogP) and basicity (pKa) profiles. When functionalized with secondary amines or carboxylic acids, these bicyclic systems provide stable building blocks that improve the pharmacokinetic properties (ADME) of lead compounds[2][3].

-

Multigram Scalability : Recent methodologies have demonstrated that fused and spirocyclic 1,4-dioxepanes can be synthesized on a multigram scale (up to 250 g) via the double alkylation of saturated heterocyclic diols with α,α′-dichloroisobutylene, proving their viability for industrial pharmaceutical libraries[2][14].

References

- LookChem. "2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-".

- SIELC Technologies. "2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-".

- ChemicalBook. "2H-1,5-Benzodioxepin-3(4H)-one | 27612-17-5".

- Google Patents. "DE102007055124A1 - New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one".

- Scent.vn. "7-tert-Butyl-1,5-benzodioxepin-3-one".

- Google Patents. "US3799892A - Benzoxepin-3-ones and benzodioxepin-3-ones as perfume odorants".

- Petorose Alcones Pvt Ltd. "Jalclone".

- Semantic Scholar. "Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues".

- ChemRxiv. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery".

- Semantic Scholar. "KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951®".

- PubMed. "Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization".

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. DE102007055124A1 - New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material, and in e.g. shampoo, softener, detergent, pre-shave product, floor cleaner, air freshener and sunscreen cream - Google Patents [patents.google.com]

- 6. 2H-1,5-Benzodioxepin-3(4H)-one | 27612-17-5 [chemicalbook.com]

- 7. Jalclone | Petorose alcones Pvt ltd. [petorosealcones.com]

- 8. 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- | SIELC Technologies [sielc.com]

- 9. scent.vn [scent.vn]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. US3799892A - Benzoxepin-3-ones and benzodioxepin-3-ones as perfume odorants - Google Patents [patents.google.com]

- 13. lookchem.com [lookchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (CAS 28940-11-6)

A comprehensive exploration of a versatile synthetic intermediate, from its renowned role in fragrance chemistry to its emerging potential in medicinal and materials science.

This technical guide offers a deep dive into the chemical nature, synthesis, and multifaceted applications of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one. Primarily known in the fragrance industry as Calone 1951®, this molecule's unique structural features present a compelling scaffold for innovation beyond the realm of perfumery. This document serves as a resource for researchers, scientists, and drug development professionals, providing not only established knowledge but also insights into underexplored areas of its utility.

Core Identity and Physicochemical Properties

7-methyl-2H-1,5-benzodioxepin-3(4H)-one is a synthetic organic compound that has carved a unique niche for itself since its discovery. Its identity is defined by the following key identifiers and properties:

| Property | Value |

| Chemical Name | 7-methyl-2H-1,5-benzodioxepin-3(4H)-one |

| CAS Number | 28940-11-6[1][2][3] |

| Synonyms | Calone 1951®, Watermelon Ketone, Methylbenzodioxepinone[4] |

| Molecular Formula | C₁₀H₁₀O₃[5][6] |

| Molecular Weight | 178.18 g/mol [5][6] |

| Appearance | White to pale white crystalline powder[7][8] |

| Melting Point | 35 - 41 °C[7] |

| Boiling Point | 157 - 159 °C[7] |

| Solubility | Soluble in ethanol and other organic solvents; water solubility of 13.7 g/L at 20°C.[8][9] |

Synthesis and Mechanistic Insights

The construction of the benzodioxepinone core of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one is a fascinating exercise in synthetic organic chemistry. The classical and most cited methods involve a two-step process starting from 4-methylcatechol, leveraging the Williamson ether synthesis followed by a Dieckmann condensation.[10]

Classical Synthetic Pathway: Williamson Ether Synthesis and Dieckmann Condensation

The rationale behind this approach lies in the sequential formation of the seven-membered ring. The Williamson ether synthesis is an ideal choice for forming the two ether linkages between the catechol and a suitable three-carbon dielectrophile. The subsequent Dieckmann condensation provides an efficient means of intramolecular cyclization to form the desired ketone.

Caption: Classical synthetic route to 7-methyl-2H-1,5-benzodioxepin-3(4H)-one.

Experimental Protocol: A Representative Synthesis

-

Step 1: Williamson Ether Synthesis. To a solution of 4-methylcatechol in a suitable polar aprotic solvent such as dimethylformamide (DMF), a base (e.g., sodium hydride) is added to deprotonate the phenolic hydroxyl groups. Subsequently, a dihaloalkane or a related dielectrophile (e.g., ethyl chloroacetate) is added, and the reaction mixture is heated to facilitate the formation of the diester intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the intermediate is extracted and purified.

-

Step 2: Dieckmann Condensation. The purified diester intermediate is then subjected to an intramolecular cyclization using a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The resulting β-keto ester is then hydrolyzed and decarboxylated, typically by heating in an acidic aqueous solution, to yield the final product, 7-methyl-2H-1,5-benzodioxepin-3(4H)-one. Purification is typically achieved by recrystallization or column chromatography.

Modern Synthetic Methodologies

In the pursuit of more efficient and environmentally benign synthetic routes, researchers have explored alternative methods. One notable advancement is the use of potassium iodide (KI) as a catalyst in the synthesis of the intermediate, 4-methylcatechol dimethylacetate, which significantly improves the yield.[1] Furthermore, novel approaches such as tandem oxidation and iodolactonization have been developed for the synthesis of the broader class of benzodioxepinones, offering new avenues for the construction of this heterocyclic system.[11]

Applications: From Olfaction to Uncharted Territories

While the legacy of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one is firmly rooted in the fragrance industry, its chemical architecture holds significant promise for other scientific disciplines.

The Olfactory Icon: Calone 1951®

The most well-documented application of this compound is as a fragrance ingredient.[4] Marketed as Calone 1951®, it is renowned for its intense and distinctive "sea-breeze" or "marine" scent, often with nuances of watermelon.[4] This unique olfactory profile revolutionized the perfume industry in the 1990s, leading to the creation of the "aquatic" or "oceanic" fragrance family. Its ability to impart a sense of freshness and ozonic quality has made it a cornerstone in numerous iconic perfumes.

Caption: Applications of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one.

A Versatile Scaffold for Drug Discovery

The benzodioxepinone core is a privileged scaffold in medicinal chemistry. Several sources indicate that 7-methyl-2H-1,5-benzodioxepin-3(4H)-one serves as a key intermediate in the synthesis of various pharmaceutical agents, with a particular focus on those targeting neurological disorders.[1][7] The structural similarity of the broader benzodioxepine class to biologically active compounds like benzodiazepines suggests a rich pharmacological potential. The diverse functionalities of the molecule, including the ketone and the aromatic ring, allow for a wide range of chemical modifications to explore structure-activity relationships (SAR).

While specific drug candidates derived directly from this compound are not extensively reported in publicly available literature, the broader class of benzoxazepines, which share a similar heterocyclic core, have demonstrated a range of biological activities, including anticancer, antibacterial, and antifungal properties, as well as potential applications in treating neuronal disorders like Alzheimer's and Parkinson's disease.[12] This suggests that derivatives of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one could be promising candidates for screening in various therapeutic areas.

Building Blocks for Advanced Materials

The application of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one extends to materials science, where it is used in the formulation of specialty polymers and coatings.[1][7] Its rigid, bicyclic structure can impart desirable properties such as thermal stability and durability to polymeric materials. The ketone functionality also offers a reactive handle for cross-linking or further polymerization reactions.

Analytical Characterization

A thorough understanding of the analytical profile of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one is crucial for its quality control and use in research and development.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would be at m/z 178.18.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. Other characteristic peaks would include those for C-O-C stretching and aromatic C-H stretching.

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to assess the purity of the compound.[2][7] A reverse-phase HPLC method with a mobile phase of acetonitrile and water is suitable for its analysis.[2]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling 7-methyl-2H-1,5-benzodioxepin-3(4H)-one.

-

GHS Hazard Classification: It is classified as causing severe skin burns and eye damage (H314) and may cause drowsiness or dizziness (H336).[9]

-

Handling: It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[9]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Future Perspectives and Conclusion

7-methyl-2H-1,5-benzodioxepin-3(4H)-one, a molecule that has already left an indelible mark on the world of fragrance, stands at a crossroads of scientific exploration. While its identity as Calone 1951® is well-established, its potential as a versatile building block in medicinal chemistry and materials science is an area ripe for investigation. The structural alerts for biological activity, coupled with the potential for diverse chemical modifications, make it a compelling starting point for the design and synthesis of novel compounds with a wide range of applications. This guide has aimed to provide a comprehensive overview of the current knowledge surrounding this fascinating molecule, with the hope of inspiring further research into its untapped potential.

References

-

7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | 28940-11-6. (2013, January 1). J&K Scientific. Retrieved March 6, 2026, from [Link]

-

2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)- | C12H14O3 | CID 22934582. (n.d.). PubChem. Retrieved March 6, 2026, from [Link]

-

7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. (n.d.). MilliporeSigma. Retrieved March 6, 2026, from [Link]

-

METHYL BENZODIOXEPINONE. (n.d.). precisionFDA. Retrieved March 6, 2026, from [Link]

-

7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. (2018, February 16). SIELC Technologies. Retrieved March 6, 2026, from [Link]

-

Ménard, D., & St-Jacques, M. (1981). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry, 59(7), 1160–1167. [Link]

-

(7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-yl) prop-2-enoate - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved March 6, 2026, from [Link]

-

Kumar, S., & Kumar, A. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega. [Link]

-

2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- | C14H18O3 | CID 11064349. (n.d.). PubChem. Retrieved March 6, 2026, from [Link]

-

Drevermann, B., Lingham, A. R., Hügel, H. M., & Marriott, P. J. (2007). Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. RMIT University. [Link]

-

28940-11-6 | Product Name : 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. (n.d.). Pharmaffiliates. Retrieved March 6, 2026, from [Link]

-

7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one. (n.d.). The Fragrance Conservatory. Retrieved March 6, 2026, from [Link]

-

2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-. (n.d.). LookChem. Retrieved March 6, 2026, from [Link]

-

2h-1,5-benzodioxepin-3(4h)-one, 7-(1-methylethyl)-. (n.d.). PubChemLite. Retrieved March 6, 2026, from [Link]

-

Drevermann, B., Lingham, A. R., Hügel, H. M., & Marriott, P. J. (2007). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Helvetica Chimica Acta, 90(5), 1006–1027. [Link]

-

Szymański, P., Mierzejewska, A., & Bielenica, A. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(12), e2100224. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | SIELC Technologies [sielc.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one | The Fragrance Conservatory [fragranceconservatory.com]

- 5. GSRS [precision.fda.gov]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. lookchem.com [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 11. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,5-Benzodioxepin-3-one Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 1,5-benzodioxepin-3-one scaffold represents a privileged bicyclic heterocycle characterized by a benzene ring fused to a seven-membered dioxepin ring containing a ketone functionality at the C3 position.[1] While historically recognized in the fragrance industry (most notably as Calone 1951® , the archetype of "marine" olfactory notes), this scaffold has emerged as a versatile pharmacophore in medicinal chemistry.

Its structural significance lies in the conformational flexibility of the seven-membered ring, which allows the molecule to adopt a "chair-like" or "twist-boat" conformation, facilitating unique binding modes with G-protein coupled receptors (GPCRs), particularly Muscarinic M3 receptors, and serving as a bioisostere for benzodiazepines and benzothiazepines.

This technical guide provides a comprehensive analysis of the scaffold's synthesis, reactivity, and application in drug discovery, designed for researchers requiring actionable, high-level technical data.

Part 1: Structural & Electronic Properties

Conformational Analysis

Unlike rigid 6-membered heterocycles (e.g., 1,4-benzodioxane), the 1,5-benzodioxepin-3-one system possesses a higher degree of freedom.

-

Ring Strain: The seven-membered ring relieves torsional strain through puckering.

-

The C3 Carbonyl Trigger: The ketone at position 3 is not merely a functional handle; it induces a dipole moment that influences the orientation of the ether oxygens (O1 and O5), affecting hydrogen bond acceptor capability.

-

Lipophilicity: The scaffold is moderately lipophilic (

depending on substitution), making it CNS-permeable, a critical trait for neuropharmacological applications.

Electronic Distribution

The oxygen atoms at positions 1 and 5 donate electron density into the benzene ring via resonance, activating the aromatic system (positions 6-9) toward electrophilic aromatic substitution (

Part 2: Synthetic Architectures

The construction of the 1,5-benzodioxepin-3-one core is non-trivial due to the entropic disfavor associated with closing seven-membered rings (medium-sized rings). The primary challenge is suppressing intermolecular polymerization in favor of intramolecular cyclization.

The Double Williamson Ether Strategy

The industry-standard route involves the bis-alkylation of a catechol (1,2-dihydroxybenzene) with a 1,3-dihaloacetone equivalent.

Key Mechanistic Insight:

-

First Alkylation: Rapid intermolecular

attack of the phenoxide on the dihaloacetone. -

Second Alkylation (Cyclization): The slower intramolecular

step. This step is rate-determining and entropy-dependent. -

The Finkelstein Effect: The addition of Potassium Iodide (KI) is critical . It converts the alkyl chloride (slow electrophile) into an alkyl iodide (fast electrophile) in situ, accelerating the ring closure and minimizing competitive polymerization.

Synthetic Pathway Visualization (DOT)

Caption: Figure 1. The Double Williamson Ether synthesis pathway. Note the critical role of KI in accelerating the rate-limiting cyclization step.

Part 3: Functionalization & Reactivity

The C3 ketone serves as the "divergent hub" for library generation.

C3 Carbonyl Modifications

-

Reductive Amination: Converting the ketone to an amine (using

) accesses CNS-active motifs similar to dopamine pharmacophores. -

Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) yields

-unsaturated derivatives, often used to probe hydrophobic pockets in receptor binding sites. -

Wittig/HWE Olefination: Generates exocyclic alkenes.

Aromatic Functionalization

Electrophilic substitutions (nitration, halogenation) occur predominantly at the 7-position (para to one oxygen, meta to the other) due to the directing effects of the ether linkages.

Reactivity Profile Visualization (DOT)

Caption: Figure 2. Divergent synthesis from the C3 ketone hub. The scaffold allows access to amines, alkenes, and alcohols for SAR exploration.

Part 4: Experimental Protocol

Objective: Synthesis of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone analogue). Scale: 50 mmol. Rationale: This protocol utilizes the "High Dilution" principle implicitly via slow addition to favor cyclization.

Reagents & Equipment

| Reagent | Equiv. | Role |

| 4-Methylcatechol | 1.0 | Nucleophile |

| 1,3-Dichloro-2-propanone | 1.1 | Electrophile |

| Potassium Carbonate ( | 2.5 | Base ( |

| Potassium Iodide (KI) | 0.1 | Finkelstein Catalyst |

| 2-Butanone (MEK) | Solvent | Boiling point ideal for reflux ( |

Step-by-Step Methodology

-

Catalyst Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend anhydrous

(17.3 g, 125 mmol) and KI (0.83 g, 5 mmol) in 2-Butanone (150 mL). Stir vigorously for 15 minutes.-

Why: Ensures the base is finely dispersed to prevent clumping.

-

-

Nucleophile Addition: Add 4-Methylcatechol (6.2 g, 50 mmol) to the suspension. The mixture may darken due to phenoxide formation.

-

Electrophile Introduction (Critical Step): Prepare a solution of 1,3-dichloro-2-propanone (7.0 g, 55 mmol) in 2-Butanone (50 mL). Add this solution dropwise over 1 hour to the refluxing catechol mixture.

-

Why: High instantaneous concentration of the electrophile promotes intermolecular coupling (dimerization). Slow addition keeps the electrophile concentration low relative to the phenoxide, favoring the intramolecular ring closure of the mono-alkylated intermediate.

-

-

Reflux: Heat the reaction to reflux (

) for 16–24 hours. Monitor by TLC (30% EtOAc/Hexane). The starting catechol ( -

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

, -

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

-

Purification: The crude material often contains oligomers. Purify via flash column chromatography (Silica gel, gradient 5%

20% EtOAc in Hexanes). -

Characterization: The product is typically a white crystalline solid (mp 89–90°C).

-

NMR Check: Look for the singlet at

ppm corresponding to the four protons of the dioxepin ring (

-

Part 5: Medicinal Chemistry Applications[1][3][4][5][6][7]

Muscarinic M3 Receptor Antagonists

Derivatives of 1,5-benzodioxepin-3-one have shown significant utility in treating urinary incontinence. The flexible 7-membered ring allows the molecule to fit into the orthosteric binding site of the M3 receptor with selectivity over the M2 subtype (which regulates cardiac function).

-

Mechanism: Competitive antagonism preventing acetylcholine binding.

-

SAR Insight: Introduction of a basic amine side chain at C3 (via reductive amination) mimics the quaternary nitrogen of acetylcholine.

CNS & Serotonergic Activity

The scaffold acts as a bioisostere for 1,4-benzodiazepines. 3-amino-1,5-benzodioxepine derivatives have been explored as ligands for

References

-

Kraft, P., & Eichenberger, W. (2000). Synthesis and Odor of Aliphatic and Alicyclic 1,5-Benzodioxepin-3-ones. European Journal of Organic Chemistry. Link

-

Drevermann, B., et al. (2007).[2] Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation.[3] Helvetica Chimica Acta, 90(5), 1006–1027.[2] Link

-

Beereboom, J. J., et al. (1970). 1,5-Benzoxepin- and -benzodioxepin-3-ones as flavor and odorant agents.[1] U.S. Patent 3,517,031.[1] Link

-

Ohno, K., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(15), 5235-5246. Link

-

Markert, T., et al. (2014). Benzodioxepin-3-one compounds as dyes or as fluorescent emitters. U.S. Patent 8,907,110.[4] Link

Sources

- 1. US3517031A - 1,5-benzoxepin- and -benzodioxepin-3-ones as flavor and odorant agents - Google Patents [patents.google.com]

- 2. research.monash.edu [research.monash.edu]

- 3. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 4. US8907110B2 - Benzodioxepin-3-one compounds as dyes or as fluorescent emitters - Google Patents [patents.google.com]

The 3,4-dihydro-2H-1,5-benzodioxepin-3-one Core: Structural Activity, Synthesis, and Receptor Pharmacology

Executive Summary

The 3,4-dihydro-2H-1,5-benzodioxepin-3-one parent compound represents a fascinating intersection between medicinal chemistry and olfactory science. Originally synthesized in 1966 by Pfizer researchers seeking novel benzodiazepine-like sedatives, the core structure unexpectedly exhibited an intense "sea-breeze" and melon-like odor profile . This serendipitous discovery birthed an entirely new class of marine odorants. Today, the parent core and its alkylated derivatives (most notably the 7-methyl derivative, Calone) are critical building blocks in both advanced fragrance engineering and ongoing structural-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs).

This whitepaper provides an in-depth technical analysis of the parent compound, detailing its chemical profiling, a self-validating synthetic methodology, and the mechanistic pharmacology of its receptor interactions.

Chemical Profiling & Structural Activity Relationship (SAR)

The foundational architecture of the 1,5-benzodioxepin-3-one core consists of a hydrophobic benzene ring fused to a flexible, seven-membered dioxepin ring containing a ketone at the 3-position.

The oxygen heteroatoms at the 1 and 5 positions act as critical hydrogen-bond acceptors, allowing precise docking into the binding pocket of specific olfactory receptors. Modifying the 7-position on the aromatic ring dictates the molecule's volatility, steric bulk, and specific receptor affinity. For instance, adding a methyl group (Calone) dramatically lowers the odor threshold , while bulkier groups like tert-butyl extend the base notes and increase substantivity by lowering vapor pressure.

Quantitative Data of Benzodioxepinone Derivatives

| Compound | IUPAC / Common Name | CAS Number | Molecular Weight | Odor Profile / Application Focus |

| Parent Core | 3,4-dihydro-2H-1,5-benzodioxepin-3-one | 27612-17-5 | 164.16 g/mol | Mild melon, primary synthetic intermediate |

| 7-Methyl | 7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one (Calone) | 28940-11-6 | 178.18 g/mol | Intense marine, ozone, watermelon |

| 7-Isopropyl | 7-Isopropyl-1,5-benzodioxepin-3-one (Cascalone) | 950919-28-5 | 206.24 g/mol | Sweet, watery, transparent floral |

| 7-tert-Butyl | 7-tert-Butyl-1,5-benzodioxepin-3-one | 195251-91-3 | 220.26 g/mol | Extended substantivity, heavy fixative |

Synthetic Methodology: Ring Annulation and Decarboxylation

The synthesis of the 3,4-dihydro-2H-1,5-benzodioxepin-3-one core requires precise control over intramolecular cyclization to form the thermodynamically challenging seven-membered ring. The following protocol outlines a self-validating workflow utilizing a Dieckmann condensation strategy.

Synthetic workflow for 3,4-dihydro-2H-1,5-benzodioxepin-3-one via Dieckmann condensation.

Step-by-Step Protocol & Causality

Step 1: Williamson Ether Synthesis (Dialkylation)

-

Procedure: React catechol (1,2-benzenediol) with 2.2 equivalents of ethyl bromoacetate in anhydrous acetone, utilizing potassium carbonate (

) as the base. Reflux for 12 hours. -

Causality:

is specifically selected as a mild base over NaOH. Strong bases can easily oxidize the electron-rich catechol core into reactive ortho-quinones, leading to polymerization. -

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the highly polar catechol spot (

) and the emergence of a single, UV-active, less polar spot (

Step 2: Intramolecular Dieckmann Condensation

-

Procedure: Dissolve the purified diester in anhydrous toluene. Slowly add 1.1 equivalents of sodium ethoxide (NaOEt) at

, then warm to room temperature to induce cyclization. -

Causality: NaOEt is strictly required because its ethoxide anion perfectly matches the leaving group of the ethyl ester. If a mismatched base (like sodium methoxide) were used, rapid transesterification would occur, creating a complex mixture of methyl and ethyl esters that disrupts the stoichiometric cyclization.

-

Self-Validation Checkpoint: Extract an aliquot and perform a crude Attenuated Total Reflectance (ATR) IR scan. The shift of the standard ester carbonyl stretch (

) to a lower frequency

Step 3: Acidic Hydrolysis and Decarboxylation

-

Procedure: Isolate the

-keto ester and reflux in 10% aqueous hydrochloric acid (HCl) for 4 hours. Extract the final product using diethyl ether, dry over anhydrous -

Causality: Refluxing in dilute mineral acid hydrolyzes the ester into a

-keto acid. This intermediate is highly thermally unstable; the applied heat forces it to spontaneously decarboxylate via a 6-membered cyclic transition state, cleanly yielding the target ketone while preserving the sensitive dioxepin ether linkages. -

Self-Validation Checkpoint: Attach a mineral oil bubbler to the reflux condenser. The active evolution of

gas serves as a macroscopic visual indicator of decarboxylation. The reaction is deemed complete when gas evolution completely ceases.

Step 4: Analytical Validation (GC-MS)

-

Procedure: Analyze the concentrated product via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) at 70 eV .

-

Causality: EI at 70 eV provides a highly reproducible fragmentation pattern. The presence of the molecular ion peak at

164, coupled with a primary fragment at

Receptor Pharmacology: The Olfactory GPCR Cascade

While originally investigated for central nervous system (CNS) activity, the benzodioxepinone core is highly optimized for the peripheral nervous system—specifically, binding to Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons.

These receptors are Class A G-protein coupled receptors (GPCRs). The rigid aromatic ring of the parent compound anchors the molecule into the hydrophobic pocket of the GPCR, while the ketone oxygen engages in critical hydrogen bonding with transmembrane domain residues (often Serine or Threonine). This binding event induces a conformational shift in the GPCR, triggering a well-defined signal transduction cascade.

Olfactory GPCR signal transduction pathway triggered by benzodioxepinone derivatives.

Mechanistic Breakdown

-

Ligand Binding: The benzodioxepinone core binds to the OR, stabilizing its active conformation.

-

Activation: The activated GPCR acts as a guanine nucleotide exchange factor (GEF), swapping GDP for GTP on the olfactory-specific G-protein (

-

Effector Stimulation: The GTP-bound

subunit dissociates and activates Adenylate Cyclase III (ACIII). -

Signal Amplification: ACIII rapidly converts intracellular ATP into cyclic AMP (cAMP).

-

Depolarization: The surge in cAMP allosterically opens Cyclic Nucleotide-Gated (CNG) channels, allowing an influx of

and

Conclusion

The 3,4-dihydro-2H-1,5-benzodioxepin-3-one core is a masterclass in how subtle structural geometries dictate profound physiological responses. By mastering the self-validating Dieckmann condensation pathway, researchers can reliably synthesize this parent compound to serve as a scaffold for novel drug discovery or advanced fragrance engineering. Understanding the causality behind both its chemical synthesis and its GPCR pharmacology ensures that future modifications to the 7-position will yield predictable, high-efficacy derivatives.

References

- Title: US Patent 3,517,031: 1,5-benzoxepin- and -benzodioxepin-3-ones as flavor and odorant agents | Source: Google Patents | URL

-

Title : Methyl benzodioxepinone (Calone) | CID 120101 | Source : PubChem, National Institutes of Health | URL :[Link]

-

Title : Calone | Source : Wikipedia | URL :[Link]

-

Title : Cascalone (Firmenich) | Source : The Good Scents Company | URL :[Link]

-

Title : NIST Chemistry WebBook, SRD 69 | Source : National Institute of Standards and Technology | URL : [Link]

Benzodioxepinone Derivatives in Medicinal Chemistry: Scaffold Optimization, Synthesis, and Therapeutic Applications

Executive Summary

Historically relegated to the fragrance industry due to the distinct marine olfactory profile of derivatives like Calone 1951 (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), the benzodioxepinone scaffold has recently emerged as a privileged motif in targeted drug discovery. This transition is driven by the structural versatility of medium-sized oxacycles, which offer unique conformational geometries (such as the "butterfly conformation") and favorable physicochemical properties. This whitepaper provides an in-depth technical analysis of benzodioxepinone derivatives, detailing the mechanistic rationale for their use in central nervous system (CNS) pathologies, advanced multicomponent synthetic protocols, and their evolving structure-activity relationships (SAR).

Mechanistic Rationale: The Bioisosteric Shift in CNS Drug Design

The development of therapeutics for CNS pathologies, such as Alzheimer's and Parkinson's disease, is notoriously hindered by the blood-brain barrier (BBB). A critical parameter governing BBB permeability is the Hydrogen Bond Donor (HBD) count; molecules with high HBD counts suffer from excessive desolvation penalties when crossing lipophilic membranes.

Recent medicinal chemistry campaigns have utilized the benzodioxepinone scaffold as a bioisosteric replacement for bioactive oxazepanes (nitrogen-containing lactams often used as

Logic of bioisosteric replacement enhancing blood-brain barrier permeability.

Synthetic Strategies: The Passerini Multicomponent Reaction (P-3CR)

Traditional syntheses of benzodioxepinones, such as Dieckmann-type cyclizations or intramolecular aldol condensations[3], often require harsh basic conditions and suffer from low atom economy, limiting late-stage functionalization.

To overcome these bottlenecks, modern synthetic workflows employ the Passerini three-component reaction (P-3CR) . This approach allows for the rapid, one-step assembly of highly functionalized benzoxepanes from readily available bifunctional salicylaldehydes and isocyanides[4]. The P-3CR is highly advantageous in drug discovery because it facilitates the rapid generation of diverse chemical libraries, enabling high-throughput SAR screening.

Step-by-step workflow for the Passerini 3CR synthesis of benzodioxepinones.

Experimental Methodology: Self-Validating Protocol for Benzodioxepinone Synthesis

The following protocol outlines the synthesis of benzodioxepinones via a P-3CR, adapted from the methodology established by [2]. This protocol is designed as a self-validating system, ensuring that intermediate purity and spatial geometry are rigorously confirmed.

Step 1: Preparation of the Bifunctional Precursor

-

Reaction: Dissolve a substituted salicylaldehyde (1.0 eq) and a haloester (e.g., ethyl bromoacetate, 1.2 eq) in anhydrous DMF. Add

(2.0 eq) as a base. -

Causality: The Williamson ether synthesis requires a polar aprotic solvent (DMF) to enhance the nucleophilicity of the phenoxide ion generated by the weak base.

-

Saponification: Reflux the resulting intermediate overnight in aqueous NaOH to yield the bifunctional carboxylic acid (bearing both a formyl group and a carboxylic acid).

-

Validation: Confirm the complete removal of the ester via FT-IR (disappearance of the ester carbonyl stretch at ~1740

and appearance of the broad -OH stretch).

Step 2: Passerini Three-Component Reaction (P-3CR)

-

Reaction: In a dry round-bottom flask, dissolve the bifunctional carboxylic acid (1.0 eq) in Dichloromethane (DCM) to achieve a high concentration of 1.0 M.

-

Addition: Add the desired isocyanide (1.0 eq) dropwise at room temperature. Stir the mixture for 24-48 hours.

-

Causality: Why 1.0 M concentration in DCM? The Passerini reaction is an intermolecular assembly of three components (in this intramolecular variant, two components form a macrocycle). High concentrations maximize the collision frequency required for the initial nucleophilic attack, while the aprotic nature of DCM prevents premature solvolysis of the highly reactive isocyanide intermediate[4].

Step 3: Isolation and Structural Validation

-

Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

-

Validation (HPLC): Run the purified product through analytical HPLC. Requirement: >90% purity is mandatory before biological assaying to prevent false positives from unreacted isocyanides.

-

Validation (X-Ray Crystallography): Grow single crystals via slow evaporation in DCM/Hexane.

-

Causality: X-ray crystallography is critical to confirm the "butterfly conformation" of the seven-membered oxacycle[4]. This specific 3D architecture dictates how the molecule will orient itself within deep, hydrophobic enzymatic pockets (e.g., in cholinesterase enzymes).

Pharmacological Landscape & Structure-Activity Relationships (SAR)

The versatility of the benzodioxepinone core allows it to be decorated with various pharmacophores, leading to diverse biological activities. The table below summarizes the quantitative and qualitative data associated with different derivative classes.

| Therapeutic Target | Derivative Class / Modification | Mechanism of Action | Key SAR Observation | Reference |

| Asthma / COPD | Spiro-benzodioxepine heterocycles | Phosphodiesterase 4 (PDE4) Inhibition | Spiro-condensation at the 3-position enhances binding affinity to the PDE4 catalytic site, reducing inflammatory cytokine release. | [5] |

| Bronchial Dilation | 3-substituted-aminomethyl-3,4-dihydro-2H-1,5-benzodioxepins | Bulky alkyl substitutions (e.g., t-butyl) on the amine selectively target | [6] | |

| CNS Pathologies (AD/PD) | Benzodioxepinone-donepezil hybrids | Acetylcholinesterase (AChE) Inhibition | Linker length is crucial; a 2-carbon linker optimally spans the catalytic active site and the peripheral anionic site of AChE. | [7] |

| Bacterial Infections | Benzodioxepine-biphenyl amides | Disruption of bacterial cell wall synthesis | The biphenyl amide moiety increases lipophilicity, allowing better penetration through the peptidoglycan layer of Gram-positive bacteria. | [8] |

Conclusion & Future Perspectives

The evolution of benzodioxepinones from simple fragrance molecules (Calone) to complex, multi-target directed ligands (MTDLs) underscores the power of scaffold repurposing in medicinal chemistry. By leveraging atom-economical multicomponent reactions like the Passerini 3CR, researchers can rapidly synthesize libraries of these seven-membered oxacycles with precise control over their hydrogen-bond donating properties and spatial conformations. Future drug development campaigns will likely focus on utilizing the unique "butterfly" geometry of benzodioxepinones to target challenging, undruggable protein-protein interfaces in neurodegenerative diseases and oncology.

References

-

Fragkiadakis, M., Zingiridis, M., Loukopoulos, E., & Neochoritis, C. G. (2022). New oxacycles on the block: benzodioxepinones via a Passerini reaction. Molecular Diversity, 28(1), 29-35. URL:[Link]

-

Malek, R., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. URL:[Link]

-

Wasson, B. K., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of

-Adrenergic Stimulants. Canadian Journal of Chemistry. URL:[Link] - Simonsen, K. B., et al. (2015). Benzodioxole or benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors. US Patent 8,980,905 B2.

-

Future Medicinal Chemistry. (2024). Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives. URL:[Link]

Sources

- 1. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New oxacycles on the block: benzodioxepinones via a Passerini reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. New oxacycles on the block: benzodioxepinones via a Passerini reaction - ProQuest [proquest.com]

- 5. US8980905B2 - Benzodioxole or benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. BJOC - Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies [beilstein-journals.org]

- 8. discovery.researcher.life [discovery.researcher.life]

Technical Guide: 7-isopropyl-2H-1,5-benzodioxepin-3(4H)-one (Cascalone)

Scaffold Analysis, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: 7-isopropyl-2H-1,5-benzodioxepin-3(4H)-one

The Technical Narrative: While widely recognized in the fragrance industry as a "fresh, aquatic, ozonic" molecule (an evolution of the methyl-substituted Calone 1951®), the 7-isopropyl-2H-1,5-benzodioxepin-3(4H)-one structure represents a privileged scaffold in medicinal chemistry.

For the drug development professional, this molecule is not merely an olfactory agent but a lipophilic, rigidified bioisostere of catecholamines and a versatile template for central nervous system (CNS) active agents. The seven-membered dioxy-ring imposes a specific conformational constraint (often a twisted chair/boat), positioning substituents in vectors distinct from standard benzodiazepines or benzoxazepines.

Physicochemical Profile (In Silico & Experimental)

| Property | Value / Prediction | Relevance to Drug Dev |

| Molecular Formula | C₁₂H₁₄O₃ | Small Molecule |

| Molecular Weight | 206.24 g/mol | Fragment-like / Lead-like |

| LogP (Predicted) | ~2.58 - 2.8 | Ideal Lipophilicity for CNS penetration |

| H-Bond Acceptors | 3 | Good membrane permeability |

| H-Bond Donors | 0 | Enhances BBB permeability |

| TPSA | ~35.5 Ų | High oral bioavailability (<140 Ų) |

| Rotatable Bonds | 1 (Isopropyl group) | High structural rigidity (low entropic penalty) |

Part 2: Retrosynthetic Analysis & Synthetic Pathways

To access the Cascalone structure, we must construct the seven-membered lactone/ketone ring fused to the benzene core. There are two primary authoritative routes: the Dieckmann Condensation Route (Industrial/Scalable) and the Direct Bis-Alkylation Route (Rapid Prototyping).

Pathway Logic

-

The Aromatic Core: The starting material is invariably 4-isopropylcatechol (4-isopropylbenzene-1,2-diol).

-

The Linker:

-

Route A (Dieckmann): Uses methyl bromoacetate to form a diester, followed by base-mediated cyclization and decarboxylation.

-

Route B (Direct): Uses 1,3-dichloro-2-propanone (or epichlorohydrin followed by oxidation) for a "one-pot" style cyclization.

-

Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and the forward reaction flow for the Dieckmann strategy, which is preferred for purity and yield.

Caption: Figure 1. The Dieckmann Condensation route offers higher regiocontrol and yield compared to direct alkylation.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 7-isopropyl-2H-1,5-benzodioxepin-3(4H)-one via the Modified Williamson/Dieckmann Route. Scale: Laboratory (10 mmol).

Phase 1: Formation of the Diester

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂).

-

Reagents:

-

Dissolve 4-isopropylcatechol (1.52 g, 10 mmol) in anhydrous Acetone (50 mL).

-

Add anhydrous Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol).

-

Add Methyl Bromoacetate (3.36 g, 22 mmol) dropwise via syringe.

-

-

Reaction: Reflux the suspension for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the catechol is consumed.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate to yield the crude diester.

Phase 2: Cyclization (Dieckmann Condensation)

-

Activation: In a fresh dry flask under N₂, suspend Sodium Hydride (NaH) (60% dispersion, 0.88 g, 22 mmol) in anhydrous THF (30 mL). Cool to 0°C.

-

Addition: Dissolve the crude diester from Phase 1 in THF (10 mL) and add dropwise to the NaH suspension.

-

Cyclization: Allow to warm to room temperature and stir for 4 hours. The mixture will thicken as the enolate forms.

-

Quench: Carefully quench with dilute HCl (1M) at 0°C. Extract with EtOAc.

Phase 3: Decarboxylation

-

Hydrolysis: The crude beta-keto ester from Phase 2 is dissolved in Acetic Acid/HCl (10%) mixture (20 mL).

-

Reflux: Heat to reflux for 3 hours. This step hydrolyzes the ester and thermally decarboxylates the position alpha to the ketone.

-

Purification: Neutralize with NaHCO₃, extract with DCM. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Validation:

Part 4: Medicinal Chemistry Applications[3][7][9]

While Cascalone is a fragrance, the 1,5-benzodioxepin-3-one core is a high-value scaffold for drug discovery.

Pharmacophore Mapping

The scaffold serves as a rigid template for:

-

Adrenergic Receptors: The catechol ether moiety mimics the binding of epinephrine/norepinephrine but with restricted rotation.

-

Serotonin (5-HT) Modulation: 7-substituted benzodioxepins have shown affinity for 5-HT receptors.

Bioisosterism Strategy

Replacing a benzodiazepine core with a benzodioxepine core alters the hydrogen bond donor/acceptor profile (removing the N-H donor) and changes the metabolic stability (reducing susceptibility to N-dealkylation).

Pathway Visualization: Scaffold Utility

The following diagram demonstrates how the Cascalone core can be derivatized to access different therapeutic classes.

Caption: Figure 2. Divergent synthesis from the Cascalone core allows access to amine and alcohol derivatives for SAR studies.

Part 5: Safety & Handling (E-E-A-T)

-

Sensitization: Like many benzylic ethers and ketones, Cascalone may possess skin sensitization potential. Handle with gloves.

-

Volatility: Low vapor pressure (0.18 Pa at 20°C) reduces inhalation risk compared to smaller aldehydes, but standard fume hood protocols apply.

-

Environmental: Benzodioxepins are generally resistant to rapid biodegradation. Waste must be disposed of via high-temperature incineration.

References

-

Firmenich SA. (2021).[3] Cascalone®: Technical Data Sheet. Firmenich Ingredients.[1][2][3][4][8][9][10] Link

-

Kraft, P., et al. (2000). "New Marine Scent Candidates: Structure-Odor Correlations in the 1,5-Benzodioxepin-3-one Series." European Journal of Organic Chemistry. Link

-

Snow, R. A., et al. (1999). "Benzodioxepinone and its use in perfumery." U.S. Patent 5,990,076. Google Patents. Link

-

Lingham, A. R., et al. (2007).[11] "Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation." Australian Journal of Chemistry. Link

-

National Center for Biotechnology Information. (2024). "7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone - Structural Analog)." PubChem Compound Summary. Link

Sources

- 1. Perfumers Apprentice - Cascalone® (Firmenich) [shop.perfumersapprentice.com]

- 2. patents.justia.com [patents.justia.com]

- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 4. cascalone (Firmenich), 950919-28-5 [thegoodscentscompany.com]

- 5. EP0902024B1 - 7-propyl-benzodioxepin-3-one and its use in perfumery - Google Patents [patents.google.com]

- 6. US5990076A - Benzodioxepinone and its use in perfumery - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. CASCALONE® [studio.dsm-firmenich.com]

- 9. firmenich.com [firmenich.com]

- 10. echemi.com [echemi.com]

- 11. semanticscholar.org [semanticscholar.org]

Bioactive Benzodioxepine Building Blocks: Escaping Flatland in Drug Discovery

This technical guide is structured to serve as a high-level operational resource for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to address synthetic feasibility, conformational utility, and specific application in pharmacophore modulation.

Executive Summary: The Case for Seven-Membered Oxygen Heterocycles

In the pursuit of novel IP space and improved physicochemical properties, medicinal chemists often seek to "escape flatland"—moving away from planar heteroaromatics toward three-dimensional scaffolds. While 1,4-benzodioxanes (6-membered rings) are ubiquitous in FDA-approved drugs (e.g., Doxazosin), their 7-membered homologs, the benzodioxepines , remain an underutilized "privileged structure."

The benzodioxepine core offers two distinct advantages:

-

Conformational Flexibility: Unlike the rigid chair/half-chair of benzodioxanes, the benzodioxepine 7-membered ring adopts a twist-boat conformation, allowing for unique vector positioning of substituents that can access cryptic pockets in GPCRs (specifically 5-HT and Dopamine receptors).

-

Metabolic Stability: The incorporation of the ethylenedioxy or propylenedioxy bridge protects the fused phenyl ring from metabolic oxidation while modulating lipophilicity (LogP).

This guide focuses on the two most relevant isomers for drug discovery: 2,3-dihydro-5H-1,4-benzodioxepine and 3,4-dihydro-2H-1,5-benzodioxepine .

Structural Significance & Pharmacophore Mapping[1][2]

To effectively deploy benzodioxepines, one must understand their spatial occupancy compared to standard scaffolds.

The "Vector Shift" Effect

In 5-HT1A antagonists, the distance and angle between the aromatic core and the basic amine (usually a piperazine) are critical. Expanding the ring from 6 to 7 atoms alters the "exit vector" of substituents attached to the non-aromatic ring.

-

1,4-Benzodioxane: Substituents at C2/C3 project in a defined equatorial/axial plane.

-

1,4-Benzodioxepine: The C2/C3/C5 methylene bridge introduces a "kink" that can orient substituents into a distinct quadrant of the receptor binding site, potentially improving selectivity against off-targets like hERG or

-adrenergic receptors.

Isomer Distinction

-

1,4-Benzodioxepine: Contains an O-C-C-O-C bridge. Often synthesized via Ring-Closing Metathesis (RCM).[1][2]

-

1,5-Benzodioxepine: Contains an O-C-C-C-O bridge. Often synthesized via bis-alkylation of catechols with 1,3-dihalopropanes.

Synthetic Strategies: Overcoming Entropic Disfavor

The primary challenge in synthesizing 7-membered rings is the entropic penalty of cyclization. Standard intermolecular reactions often lead to polymerization. Two robust strategies are presented below.

Strategy A: Ring-Closing Metathesis (RCM)

Best for: Functionalized 1,4-benzodioxepines and introducing unsaturation.

This modern approach utilizes Grubbs catalysts to close the ring from a bis-allylic ether precursor. It is superior to nucleophilic substitution because it avoids high-dilution requirements.

Figure 1: RCM Strategy for 1,4-Benzodioxepine Synthesis. The formation of the 7-membered ring is driven by the release of ethylene gas.

Strategy B: Intramolecular Nucleophilic Substitution ( )

Best for: 1,5-benzodioxepines.

This method requires precise control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of 2,3-Dihydro-5H-1,4-benzodioxepine via RCM

Objective: Synthesis of the core scaffold using a self-validating RCM protocol. Scale: 5.0 mmol Safety: Grubbs catalysts are air-stable but expensive; handle under inert atmosphere for reproducibility.

Step 1: Bis-allylation of Catechol

-

Reagents: Catechol (1.1 g, 10 mmol), Allyl bromide (2.6 mL, 30 mmol),

(4.1 g, 30 mmol), Acetone (50 mL). -

Procedure:

-

Dissolve catechol in acetone under

. -

Add

followed by dropwise addition of allyl bromide. -

Reflux for 12 hours.[3]

-

Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). The disappearance of the catechol spot (lower Rf) and appearance of the bis-allyl ether (high Rf) validates progress.

-

-

Workup: Filter salts, concentrate filtrate, and purify via flash chromatography (SiO2).

Step 2: Ring-Closing Metathesis (The Critical Step)

-

Reagents: 1,2-bis(allyloxy)benzene (from Step 1), Grubbs 2nd Generation Catalyst (2 mol%), Anhydrous DCM (Dichloromethane).

-

Concentration Rule: Perform at 0.01 M to 0.05 M concentration. High concentration favors intermolecular dimerization (ADMET polymerization).

-

Procedure:

-

Dissolve the bis-allyl ether in degassed anhydrous DCM.

-

Add Grubbs II catalyst in one portion.

-

Reflux (40°C) for 2–4 hours under a stream of

(to remove ethylene). -

Visual Check: The solution typically turns from brownish-green to black.

-

-

Purification:

-

Quench with ethyl vinyl ether (to deactivate Ru-carbene).

-

Concentrate and purify via silica gel chromatography.

-

Yield Expectation: 85–95%.

-

Bioactivity & Applications

CNS: Serotonin (5-HT) and Dopamine Modulation

The benzodioxepine scaffold has shown efficacy as a replacement for the benzodioxane moiety in Lecozotan -like analogs (5-HT1A antagonists).

-

Mechanism: The 7-membered ring creates a "pucker" that orients the piperazine tail (attached at C2 or C3) into the hydrophobic pocket of the GPCR with a slightly different trajectory than the 6-membered analog.

-

Data: In comparative studies, 1,4-benzodioxepine derivatives often exhibit improved

values for D4 and 5-HT2A receptors due to this conformational fit.

Oncology: Hsp90 and Tubulin Inhibition

Lactone-containing benzodioxepines (benzodioxepin-5-ones) mimic the core structure of Octalactin A .

-

Activity: These compounds act as cytotoxic agents by interfering with tubulin polymerization.

-

SAR Insight: Substitution at the C3 position of the dioxepine ring is critical for potency.

Comparative Data Table

| Scaffold Type | Ring Size | Conformation | Primary Application | Key Advantage |

| 1,4-Benzodioxane | 6 | Half-Chair | Synthetically accessible, well-known SAR. | |

| 1,4-Benzodioxepine | 7 | Twist-Boat | 5-HT/Dopamine Antagonists | Unique vector orientation, novel IP space. |

| 1,5-Benzodioxepine | 7 | Chair/Twist | Enzyme Inhibitors (Protease) | Hydrolytic stability, mimics peptide turns. |

Decision Logic for Scaffold Selection

Use the following logic flow to determine if a benzodioxepine is the right tool for your lead optimization campaign.

Figure 2: Medicinal Chemistry Decision Tree for Oxygen Heterocycles.

References

-

Synthesis via RCM: Benedetti, E., et al. (2012). "Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions." Synthesis, 44, 3523-3533.[2] Link

-

Medicinal Chemistry Review: Bolchi, C., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 200, 112419.[4][5] (Provides comparative context for benzodioxepines). Link

-

Anticancer Activity: Reddy, B. A., et al. (2023).[3] "Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines" (Contextual reference for fused ring systems in oncology). Molecules, 29(1).[6] Link

-

1,5-Benzodioxepine Synthesis: Pasha, M. A., & Jayashankara, V. P. (2006).[7] "Synthesis of 1,5-Benzodiazepine Derivatives Catalyzed by Zinc Chloride." Synthetic Communications, 36(12). (Methodology adaptable for dioxepines). Link

-

Chemical Data: PubChem CID 53708627 (3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid). Link

Sources

- 1. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams [organic-chemistry.org]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Structure-Activity Relationship (SAR) of Benzodioxepin-3-ones

The following technical guide details the Structure-Activity Relationship (SAR) of benzodioxepin-3-ones, specifically focusing on the 1,5-benzodioxepin-3-one scaffold. This guide synthesizes data regarding its primary application in olfactory chemistry (marine odorants) and its emerging utility in medicinal chemistry (muscarinic antagonists).

Executive Summary & Scaffold Overview

The 1,5-benzodioxepin-3-one core is a bicyclic scaffold characterized by a benzene ring fused to a seven-membered dioxepin ring containing a ketone at the C3 position. While historically renowned as the structural basis for Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one)—the archetype of "marine" or "ozonic" fragrance notes—recent medicinal chemistry campaigns have repurposed this lipophilic, rigid core for G-Protein Coupled Receptor (GPCR) modulation, specifically as Muscarinic M3 antagonists.

Core Scaffold Numbering:

-

Positions 1, 5: Oxygen atoms (ether linkages).

-

Position 3: Carbonyl (Ketone), critical for hydrogen bonding and dipole interactions.

-

Position 7: Aromatic substitution site, critical for hydrophobic pocket filling.

Synthesis Protocols

To explore the SAR of this scaffold, researchers must access diverse derivatives. Two primary routes exist: the classical Dieckmann Condensation and the modern Epichlorohydrin Route. The latter is preferred for generating libraries due to milder conditions and higher functional group tolerance.

Protocol A: Epichlorohydrin-Mediated Cyclization (Modern Route)

Objective: Synthesis of 7-substituted-1,5-benzodioxepin-3-ones.

Reagents:

-

Sodium Hydroxide (NaOH)

-

Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

-

Solvents: Ethanol, Dichloromethane (DCM)

Step-by-Step Methodology:

-

Alkylation: Dissolve 4-methylcatechol (1.0 eq) in ethanol. Add NaOH (2.2 eq) and stir at reflux. Dropwise add epichlorohydrin (1.2 eq) over 1 hour.

-

Mechanism:[7] Double nucleophilic attack by the catechol oxygens opens the epoxide and displaces the chloride, forming the 3-hydroxy-1,5-benzodioxepin intermediate.

-

Control: Monitor disappearance of catechol by TLC (Hexane:EtOAc 7:3).

-

-

Isolation of Alcohol: Cool the mixture, filter the salt, and concentrate the filtrate. Dissolve residue in DCM, wash with water/brine, and dry over

. -

Oxidation: Dissolve the crude 3-hydroxy intermediate in anhydrous DCM. Add PCC (1.5 eq) at 0°C. Warm to room temperature and stir for 4 hours.

-

Why PCC? The secondary alcohol at C3 must be oxidized to the ketone without over-oxidizing the aromatic ring.

-

-

Purification: Filter through a silica gel pad (Celite) to remove chromium salts. Concentrate and recrystallize from hexane/ether to yield the target benzodioxepin-3-one.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the Epichlorohydrin route, highlighting the critical oxidation step that establishes the pharmacophore.

Structure-Activity Relationship (SAR)[8]

A. Olfactory SAR (The "Marine" Note)

The benzodioxepin-3-one scaffold is the industry standard for "sea breeze" scents. The biological target is a specific subset of Olfactory Receptors (ORs), which are Class A GPCRs.

| Position | Modification | Effect on Activity (Odor) | Mechanistic Insight |

| C3 (Ketone) | Reduction to Alcohol | Loss of Activity. Shifts to weak fruity/sweet. | The |

| C3 (Ketone) | Replacement with | Loss of Activity. | Eliminates the polar interaction point entirely. |

| C7 (Aromatic) | Methyl ( | Optimal. Potent marine/ozone note (Calone 1951).[1] | Fills a small hydrophobic pocket in the OR. |

| C7 (Aromatic) | Ethyl/Propyl | Retained/Modified. Marine note persists but becomes heavier/swampy. | Hydrophobic pocket has some plasticity but steric bulk eventually reduces fit. |

| C6 (Aromatic) | Methyl | Weak Activity. | Steric clash prevents correct orientation of the C3 ketone. |

| Ring Size | 7-membered (Dioxepin) | Critical. | 6-membered (Dioxane) or 8-membered analogs lack the specific "boat-chair" conformation required. |

B. Medicinal Chemistry SAR (M3 Antagonism)

In drug discovery, this scaffold serves as a lipophilic anchor. Derivatives have shown promise as Muscarinic M3 receptor antagonists for treating Overactive Bladder (OAB) and COPD.

-

The Pharmacophore Shift: Unlike the fragrance SAR (which requires a small, lipophilic molecule), M3 antagonism requires the addition of a basic nitrogen (protonated at physiological pH) to interact with the conserved Aspartate residue in the M3 receptor orthosteric site.

-

Key Modifications:

-

C3-Amino Derivatives: Reductive amination of the C3 ketone to introduce bulky amine groups (e.g., piperidines, pyrrolidines) creates high-affinity antagonists.

-

Selectivity: The rigid benzodioxepin core restricts the conformational freedom of the attached amine, potentially improving selectivity for M3 over M2 (cardiac) receptors compared to flexible linear chains.

-

Mechanism of Action & Signaling Pathways[9]

Olfactory Transduction (Dual Theory)

The detection of Calone 1951 involves two potential mechanisms:

-

Canonical GPCR Signaling: Ligand binding induces a conformational change in the OR, activating

. -

Vibronic Electron Transfer (ET): Recent theories suggest the receptor detects the vibrational frequency of the C=O bond via electron tunneling. The benzodioxepin-3-one ketone stretch (~1715 cm⁻¹) matches the energy gap required for electron tunneling in the specific "marine" receptor.

Visualization: Signal Transduction Pathway

This diagram maps the canonical pathway activated by this scaffold in olfactory neurons.

References

-

Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Source: Helvetica Chimica Acta (2007). Focus: Detailed synthesis protocols and odor profiles of C7-substituted analogs. URL:[Link]

-

1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2007).[8] Focus: Medicinal chemistry SAR for bladder pressure regulation.[8] URL:[Link]

-

Marine fragrance chemistry: synthesis, olfactory characterisation and structure-odour-relationships. Source: RMIT University Research Repository. Focus: The role of the ketone and ring conformation in the "marine" note.[1][3][6][9][10] URL:[Link][4]

-

Calone 1951 (7-methyl-2H-1,5-benzodioxepin-3(4H)-one). Source: PubChem Compound Summary. Focus: Chemical and physical properties.[2][4][11][12][9][13] URL:[Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Calone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one | The Fragrance Conservatory [fragranceconservatory.com]

- 8. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. US3517031A - 1,5-benzoxepin- and -benzodioxepin-3-ones as flavor and odorant agents - Google Patents [patents.google.com]

- 13. Calone (28940-11-6) — Premium Marine Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

Marine Odorant Pharmacophores and Chemical Classification: A Technical Guide

Executive Summary

The marine olfactory landscape is chemically distinct from terrestrial environments, dominated by halogenated aromatics, low-molecular-weight sulfides, and specific lipid oxidation products. For the drug development and sensory scientist, these "marine odors" are not merely aesthetic qualities but indicators of potent bioactive pharmacophores.

This guide provides a structural analysis of marine volatile organic compounds (VOCs), defining the pharmacophores responsible for receptor binding and biological activity. It further details the industry-standard protocol for their isolation (HS-SPME-GC/MS) to ensure reproducible data acquisition.

Chemical Classification of Marine Volatiles

Marine odorants are classified not just by their sensory descriptors but by their biosynthetic origin and functional group chemistry. Unlike terrestrial volatiles, which are often terpene-dominated, marine volatiles frequently feature sulfur and halogen substitutions due to the abundance of sulfate and halide ions in seawater.

Table 1: Structural Classes of Key Marine Odorants

| Chemical Class | Key Representative | Sensory Descriptor | Biosynthetic Origin | Pharmacophore Features |

| Thioethers | Dimethyl Sulfide (DMS) | "The smell of the sea," Cabbage, Corn | Enzymatic cleavage of DMSP (algal osmolyte) | Small hydrophobic core, H-bond acceptor (Sulfur) |

| Bromophenols | 2,4,6-Tribromophenol | Iodine-like, Phenolic, Crab/Shrimp flavor | Haloperoxidase activity in red/brown algae | Halogen bond donor ( |

| Lipid-Derived Aldehydes | (Z)-4-Heptenal | Cold, metallic, fishy | PUFA oxidation (retro-aldol degradation) | Electrophilic carbonyl, hydrophobic tail |

| Dictyopterenes | Dictyopterene A | Beachy, seaweed, pheromonal | Fatty acid rearrangement in brown algae | Cyclopropane ring, divinyl side chains |

| Geosmin/MIB | Geosmin | Earthy, muddy | Streptomyces/Cyanobacteria metabolism | Trans-decalin ring (rigid lipophile), hydroxyl group |

Critical Insight: The Halogen Effect

In marine pharmacophores, bromine and iodine atoms are not just bulky substituents. They often participate in Halogen Bonding , a non-covalent interaction where the electropositive region of the halogen (the

Pharmacophore Modeling & Receptor Interaction

Understanding how these molecules bind to Olfactory Receptors (ORs) or Trace Amine-Associated Receptors (TAARs) is critical for both sensory modulation and drug design.

The DMS Signaling Pathway

Dimethyl sulfide (DMS) acts as a keystone infochemical. It is not merely a byproduct but a specific ligand for receptors in seabirds (Procellariiformes) and marine reptiles.

-

Ligand: DMS (Hydrophobic, compact).

-

Receptor: Class I or Class II GPCR (Olfactory Receptor).

-

Binding Pocket: Requires a hydrophobic pocket to accommodate the methyl groups and a specific residue (likely metallic or polar) to interact with the sulfur lone pairs.

Bromophenol Bioactivity

Bromophenols (BPs) serve a dual purpose: they are odorants and potent bioactive agents (antioxidant, antimicrobial, anticancer).[1][2][3][4]

-

Pharmacophore: The 1,4-dihydroxy arrangement (hydroquinone-like) combined with ortho-flanking bromine atoms enhances radical scavenging (antioxidant) and protein binding affinity via halogen bonding.

Diagram 1: GPCR Signal Transduction Pathway

This diagram illustrates the generic activation pathway for marine odorant GPCRs, leading to depolarization.

Caption: Figure 1.[5] Signal transduction cascade initiated by marine odorant binding to G-Protein Coupled Receptors.

Advanced Extraction Protocol: HS-SPME-GC/MS

Protocol: Marine Volatile Profiling

Objective: Isolation of broad-spectrum volatiles (sulfurs, terpenes, halogens) from marine matrices.

Materials

-

Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Reasoning: The "triple phase" fiber covers the widest polarity and molecular weight range.

-

Vials: 20 mL headspace vials with magnetic screw caps (PTFE/Silicone septa).

-

Matrix Modifier: NaCl (Analytical Grade).

Step-by-Step Workflow

-

Sample Preparation:

-

Weigh 2.0 g of marine tissue (homogenized) or 5 mL of seawater into a 20 mL vial.

-

Crucial Step: Add 30% (w/v) NaCl. Causality: This induces the "salting-out" effect, decreasing the solubility of organics in the water phase and forcing them into the headspace, significantly increasing sensitivity.

-

Add 5 µL of Internal Standard (e.g., 2-methyl-3-heptanone) for semi-quantitation.

-

-

Equilibration:

-

Incubate at 50°C for 15 minutes with agitation (500 rpm).

-

Note: Do not exceed 60°C for marine samples to prevent thermal degradation of labile sulfur compounds (e.g., DMS oxidation).

-

-

Extraction:

-

Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C.

-